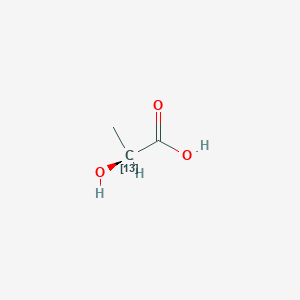![molecular formula C34H28Cl2FeP2Pd B12057817 [1,1\'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)](/img/structure/B12057817.png)
[1,1\'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II): is an organometallic compound widely used as a catalyst in various chemical reactions. It is known for its effectiveness in facilitating cross-coupling reactions, which are essential in the synthesis of complex organic molecules. The compound consists of a palladium center coordinated to two chloride ions and a bis(diphenylphosphino)ferrocene ligand, which provides stability and enhances its catalytic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) typically involves the reaction of palladium dichloride with 1,1’-bis(diphenylphosphino)ferrocene. This reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as dichloromethane or acetonitrile .
Industrial Production Methods: On an industrial scale, the production of [1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Cross-Coupling Reactions: [1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is highly effective in catalyzing cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Substitution Reactions: The compound can also facilitate substitution reactions where one ligand in a molecule is replaced by another.
Common Reagents and Conditions:
Major Products: The major products of these reactions are often complex organic molecules, including biaryls, styrenes, and substituted alkenes, which are valuable in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Chemistry:
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s ability to facilitate the synthesis of complex molecules makes it valuable in the development of pharmaceuticals.
Bioconjugation: It is used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Mechanism of Action
The catalytic activity of [1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is primarily due to its ability to facilitate the oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions. The palladium center undergoes changes in oxidation state, allowing it to form and break bonds with various substrates. The bis(diphenylphosphino)ferrocene ligand stabilizes the palladium center and enhances its reactivity .
Comparison with Similar Compounds
- Tetrakis(triphenylphosphine)palladium(0)
- Bis(triphenylphosphine)palladium(II) dichloride
- Tris(dibenzylideneacetone)dipalladium(0)
Uniqueness: Compared to these similar compounds, [1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) offers unique advantages in terms of stability and reactivity. The ferrocene backbone provides additional stability to the palladium center, making it more effective in catalyzing a wide range of reactions .
Properties
Molecular Formula |
C34H28Cl2FeP2Pd |
|---|---|
Molecular Weight |
731.7 g/mol |
InChI |
InChI=1S/2C17H14P.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q;;;;;+2/p-2 |
InChI Key |
JCWIWBWXCVGEAN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Pd]Cl.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate](/img/structure/B12057739.png)

![9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-(1-tritylimidazol-4-yl)propan-2-yl]carbamate](/img/structure/B12057757.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12057766.png)


![sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate;hydrate](/img/structure/B12057780.png)

![[5-(2-Propynylamino)-9H-benzo[a]phenoxazin-9-ylidene]dimethylammonium chloride](/img/structure/B12057797.png)

![[13C3D4]-N-Boc-L-Alanine](/img/structure/B12057818.png)


